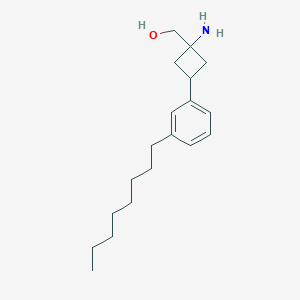
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is an organic compound that features a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and an octylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Amination and Hydroxymethylation:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of (1-Carboxy-3-(3-octylphenyl)cyclobutyl)methanol.
Reduction: Formation of (1-Amino-3-(3-octylphenyl)cyclobutyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist for sphingosine-1-phosphate receptors (S1PR1 and S1PR3), which are involved in various cellular signaling pathways . This interaction can lead to the modulation of cellular processes such as proliferation, migration, and survival.
Comparison with Similar Compounds
[(1S,3S)-1-Amino-3-(4-octylphenyl)cyclopentyl]methanol: This compound has a cyclopentane ring instead of a cyclobutane ring.
VPC03090-P: A similar compound that also targets sphingosine-1-phosphate receptors.
Uniqueness: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with sphingosine-1-phosphate receptors makes it a valuable compound for research in cellular signaling and potential therapeutic applications.
Properties
Molecular Formula |
C19H31NO |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
[1-amino-3-(3-octylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3 |
InChI Key |
FXTVJTIVYXHEBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)C2CC(C2)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















